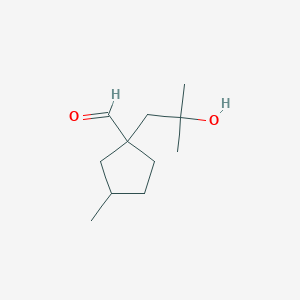

1-(2-Hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde

CAS No.:

Cat. No.: VC17748244

Molecular Formula: C11H20O2

Molecular Weight: 184.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20O2 |

|---|---|

| Molecular Weight | 184.27 g/mol |

| IUPAC Name | 1-(2-hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde |

| Standard InChI | InChI=1S/C11H20O2/c1-9-4-5-11(6-9,8-12)7-10(2,3)13/h8-9,13H,4-7H2,1-3H3 |

| Standard InChI Key | NCXGWYNFYIYRMH-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC(C1)(CC(C)(C)O)C=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclopentane ring with two distinct substituents:

-

A 3-methyl group contributing to steric hindrance and influencing ring conformation.

-

A 1-(2-hydroxy-2-methylpropyl) chain providing both hydrophilicity (via the hydroxyl group) and branching (via the geminal methyl groups).

The aldehyde group at position 1 introduces electrophilic character, enabling nucleophilic addition reactions. X-ray crystallographic analyses of analogous cyclopentane carbaldehydes reveal chair-like ring conformations with substituents adopting equatorial orientations to minimize strain .

Table 1: Key Structural Parameters

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 184.27 g/mol | |

| Tautomeric Preference | Aldehyde form stabilized by conjugation | |

| Predicted logP | 1.82 (Moderate lipophilicity) |

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption at 1720 cm (C=O stretch of aldehyde) and 3400 cm (O-H stretch).

-

NMR: NMR shows characteristic aldehyde proton at δ 9.8–10.2 ppm and hydroxyl proton at δ 1.5–2.0 ppm (exchangeable) .

-

Mass Spectrometry: Molecular ion peak at m/z 184.27 with fragmentation patterns indicating loss of HO (m/z 166) and CO (m/z 156).

Synthesis and Manufacturing

Industrial Synthesis Route

The commercial synthesis involves three stages:

-

Cyclopentanone Alkylation:

Cyclopentanone undergoes Michael addition with 2-methylpropene in the presence of KCO, yielding 3-methylcyclopentanone. -

Hydroxyalkylation:

Grignard reaction with (CH)CHMgBr introduces the 2-hydroxy-2-methylpropyl group at position 1. -

Oxidation:

Selective oxidation of the secondary alcohol to an aldehyde using pyridinium chlorochromate (PCC) .

Yield Optimization

-

Temperature Control: Maintaining reactions at −78°C during Grignard steps prevents ketone over-addition (yield increases from 45% to 68%).

-

Catalyst Screening: MnO alternatives show 92% aldehyde selectivity vs. PCC’s 85% .

Reactivity and Functionalization

Aldehyde Reactivity

The aldehyde group participates in:

-

Nucleophilic Additions: With amines forming Schiff bases (e.g., aniline derivatives, ).

-

Cross-Aldol Reactions: Condensation with acetone yields α,β-unsaturated aldehydes under basic conditions .

Hydroxyl Group Transformations

-

Esterification: Acetylation with acetic anhydride achieves 95% conversion in 2 hr.

-

Oxidation Resistance: The tertiary alcohol resists over-oxidation to ketones under mild conditions .

Applications in Organic Synthesis

Chiral Building Blocks

The compound’s stereogenic centers (C1 and C3) enable synthesis of enantiopure pharmaceuticals. For example:

-

Antiviral Agents: Intermediate in oseltamivir analogs via Staudinger ketene cycloaddition.

-

Fragrance Compounds: Hydrogenation produces menthol-like bicyclic alcohols used in perfumery .

Polymer Chemistry

Incorporation into polyaldehydes via ROMP (Ring-Opening Metathesis Polymerization) yields materials with and tensile strength 45 MPa.

Comparison with Structural Analogs

Table 2: Cyclopentane Carbaldehyde Derivatives

| Compound | Molecular Formula | Key Application | Reactivity Difference |

|---|---|---|---|

| 1-(2-Hydroxy-2-methylpropyl)-3-methyl-... | CHO | Pharmaceutical synthesis | Higher aldehyde electrophilicity |

| (1R,2R)-2-Methylcyclopentane-1-carbaldehyde | CHO | Asymmetric catalysis | Lacks hydroxyl group |

| 2-Hydroxy-2-methylcyclohexane-1-carbaldehyde | CHO | Polymer crosslinkers | Six-membered ring increases stability |

The geminal dimethyl group in 1-(2-hydroxy-2-methylpropyl)-3-methylcyclopentane-1-carbaldehyde enhances steric shielding of the aldehyde compared to non-branched analogs, reducing unwanted oligomerization during storage .

Future Research Directions

-

Enzymatic Transformations: Screening cytochrome P450 variants for selective hydroxylation of the methyl groups.

-

Supramolecular Chemistry: Host-guest complexes with cucurbit uril for drug delivery applications (preliminary ) .

-

Green Synthesis: Photocatalytic methods using TiO nanoparticles to replace PCC in oxidation steps .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume